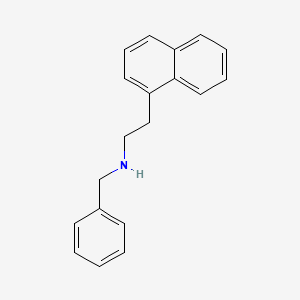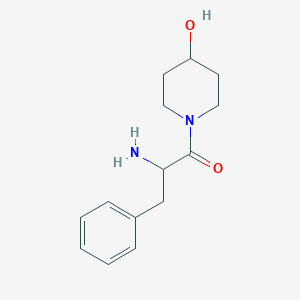![molecular formula C12H12N2OS B7479818 N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7479818.png)
N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide, commonly known as MTA, is a thiazolylamide compound that has been widely studied for its potential therapeutic applications. MTA is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. NMT is essential for the survival of many pathogenic organisms, making MTA a promising target for the development of new antimicrobial agents.
Mecanismo De Acción
MTA exerts its antimicrobial activity through inhibition of N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide, which is an essential enzyme for the survival of many pathogenic organisms. This compound is involved in the co-translational myristoylation of proteins, which is an important process for their proper localization and function. By inhibiting this compound, MTA disrupts the myristoylation of key proteins, leading to the death of the pathogen.
Biochemical and Physiological Effects:
MTA has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, MTA has been shown to inhibit the growth of certain types of bacteria and fungi, and to reduce inflammation in animal models. MTA has also been shown to have neuroprotective effects, with studies demonstrating its ability to reduce neuronal damage in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MTA for lab experiments is its potent antimicrobial activity against a range of pathogenic organisms. This makes it a valuable tool for studying the mechanisms of bacterial and fungal infections, as well as for the development of new antimicrobial agents. However, one limitation of MTA is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on MTA. One area of interest is the development of new antimicrobial agents based on the structure of MTA. Another potential direction is the investigation of MTA's potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MTA, and to identify any potential side effects or toxicity associated with its use.
Métodos De Síntesis
MTA can be synthesized using a variety of methods, including the reaction of 4-methyl-2-aminothiazole with 3-bromoacetophenone in the presence of a base, or by reacting 4-methyl-2-aminothiazole with 3-bromoacetophenone in the presence of a palladium catalyst. The purity of the synthesized MTA can be improved through recrystallization.
Aplicaciones Científicas De Investigación
MTA has been extensively studied for its potential therapeutic applications, particularly as an antimicrobial agent. Studies have shown that MTA has potent activity against a range of pathogenic bacteria, fungi, and parasites, including Mycobacterium tuberculosis, Plasmodium falciparum, and Candida albicans. MTA has also been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-7-16-12(13-8)10-4-3-5-11(6-10)14-9(2)15/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOXVHSBFRUPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)

![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7479759.png)



![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)




![ethyl (Z)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7479836.png)
